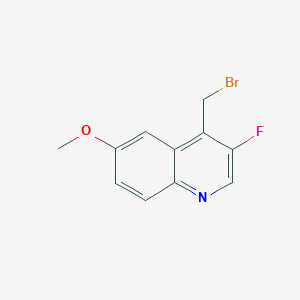
6-Bromo-7-fluoro-4-(isopropylamino)quinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and an isopropylamino group attached to the quinoline core, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a quinoline precursor, followed by the introduction of the isopropylamino group through nucleophilic substitution. The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
化学反应分析
Types of Reactions
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine or fluorine positions.
科学研究应用
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-quinoline
- 7-Fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid
- 6-Bromo-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid
Uniqueness
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid stands out due to the combination of bromine, fluorine, and isopropylamino groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H12BrFN2O2 |
|---|---|
分子量 |
327.15 g/mol |
IUPAC 名称 |
6-bromo-7-fluoro-4-(propan-2-ylamino)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12BrFN2O2/c1-6(2)17-12-7-3-9(14)10(15)4-11(7)16-5-8(12)13(18)19/h3-6H,1-2H3,(H,16,17)(H,18,19) |
InChI 键 |
WJFWTHLXGGLRCI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=C(C=NC2=CC(=C(C=C21)Br)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


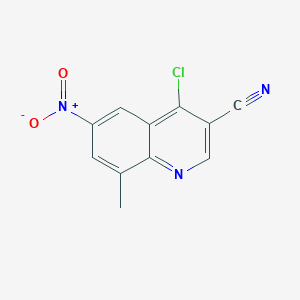
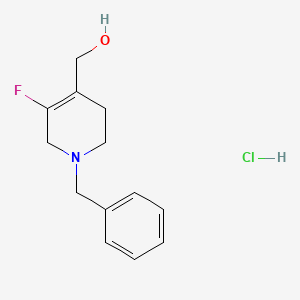
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13923681.png)

![tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)
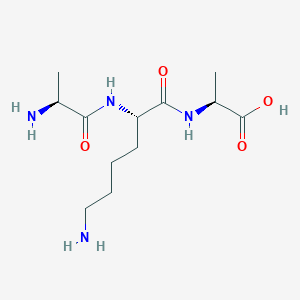
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)
![4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13923716.png)

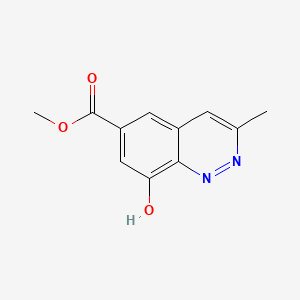
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)
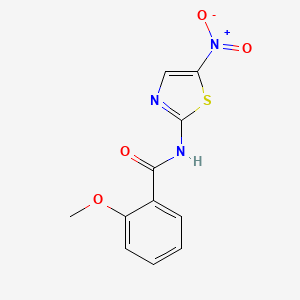
![Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B13923748.png)
